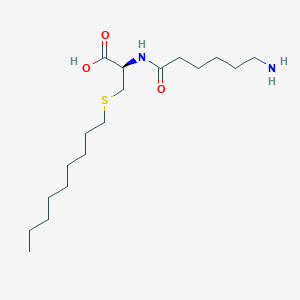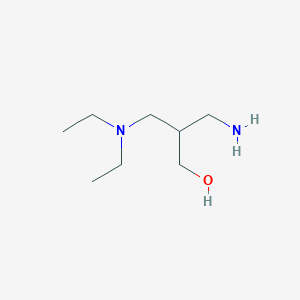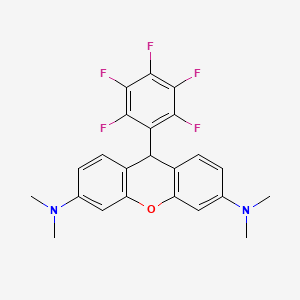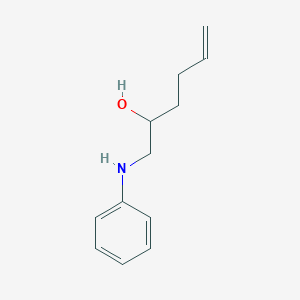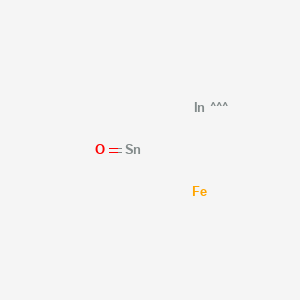![molecular formula C14H24N4 B14245643 3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 182576-33-6](/img/structure/B14245643.png)
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure. It contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, and 4 nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its nitrogen-rich structure.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the compound may play a crucial role in these interactions, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,8,12-Tris(3-fluorobenzyl)-3,8,12,18-tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
Uniqueness
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure and the presence of four nitrogen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific scientific and industrial contexts.
Propiedades
Número CAS |
182576-33-6 |
|---|---|
Fórmula molecular |
C14H24N4 |
Peso molecular |
248.37 g/mol |
Nombre IUPAC |
3,7,12,18-tetrazabicyclo[12.3.1]octadeca-1(17),14(18),15-triene |
InChI |
InChI=1S/C14H24N4/c1-2-8-16-11-13-5-3-6-14(18-13)12-17-10-4-9-15-7-1/h3,5-6,15-17H,1-2,4,7-12H2 |
Clave InChI |
VVWBUDKRCATFJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC2=NC(=CC=C2)CNCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


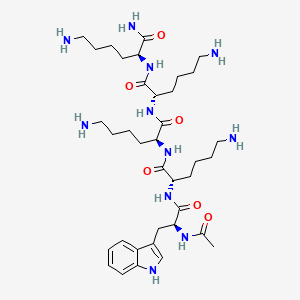
![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
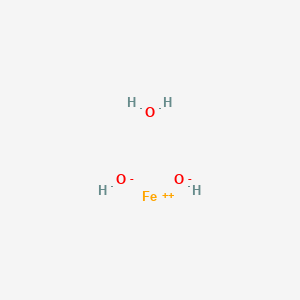
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
